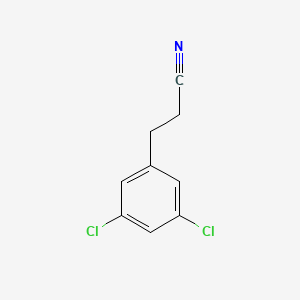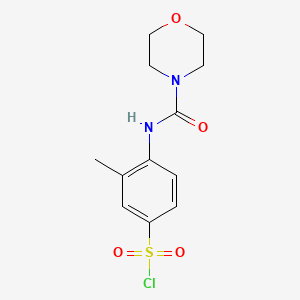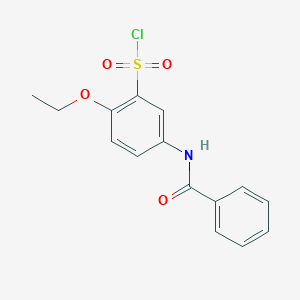
Methylaminonaphthalene-5-sulfonyl chloride
Vue d'ensemble
Description
Methylaminonaphthalene-5-sulfonyl chloride is a useful research compound. Its molecular formula is C11H10ClNO2S and its molecular weight is 255.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methylaminonaphthalene-5-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylaminonaphthalene-5-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
Methylaminonaphthalene-5-sulfonyl chloride derivatives have shown significant potential in anticancer research. For instance, 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety exhibited potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF‐7. Compounds derived from this chemical showed low toxicity in normal human kidney cells and induced apoptosis in cancer cells through the upregulation of caspase proteins (Ravichandiran et al., 2019).
Metabolome Analysis
Methylaminonaphthalene-5-sulfonyl chloride derivatives are also used in metabolome analysis. 5-Diethylamino-naphthalene-1-sulfonyl chloride (DensCl) has been identified as a novel triplex isotope labeling reagent for quantitative metabolome analysis via liquid chromatography mass spectrometry. This technique is more sensitive and faster than previous methods, enabling the improved analysis of the amine- and phenol-containing submetabolome (Zhou, Guo, & Li, 2013).
Synthesis of Dihydronaphthalenes
This compound plays a crucial role in the synthesis of 3-sulfonyl-1,2-dihydronaphthalenes, accomplished through visible-light-catalyzed difunctionalization of methylenecyclopropanes with sulfonyl chlorides. This method offers a straightforward route to difunctionalize C-C bonds, forming both C-S and new C-C bonds (Liu et al., 2019).
Antimicrobial Agents
New tetrahydronaphthalene-sulfonamide derivatives, derived from 3-methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, have shown promise as potent antimicrobial agents against a range of pathogenic strains. These compounds have been found to have a marked safety profile towards human normal cells, indicating potential for medical application (Mohamed et al., 2021).
Fluorescent Sensor Development
Dansyl chloride, a derivative of methylaminonaphthalene-5-sulfonyl chloride, has been used to create fluorescent sensors for detecting toxic metals like antimony and thallium. This development is significant in designing tools for monitoring environmental pollutants and biological processes (Qureshi et al., 2019).
Propriétés
IUPAC Name |
5-(methylamino)naphthalene-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c1-13-10-6-2-5-9-8(10)4-3-7-11(9)16(12,14)15/h2-7,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDHCBCZTZVADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylaminonaphthalene-5-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[Bis(2-methoxyethyl)carbamoylamino]-2-chlorobenzenesulfonyl chloride](/img/structure/B7812937.png)
![4-methoxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonyl chloride](/img/structure/B7812939.png)





